1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride is a nitrogen-containing heterocyclic compound. . This compound has garnered interest due to its unique structural features and promising pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by further cyclization with a pyridazine precursor . Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it can inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride can be compared with other triazolopyridazine derivatives, such as:
1-{[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activities, including antibacterial and anticancer properties.
1-{[1,2,4]Triazolo[4,3-c]pyridazine derivatives: Known for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C6H9Cl2N5 |
---|---|
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H7N5.2ClH/c7-4-6-10-9-5-2-1-3-8-11(5)6;;/h1-3H,4,7H2;2*1H |
InChI-Schlüssel |
LZSMGRYWMYIVRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2N=C1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.